
RP 67580
Übersicht
Beschreibung
RP 67580 ist ein nicht-peptidischer Antagonist von Substanz P, der kompetitiv die Bindung von tritiertem Substanz P an den Neurokinin-Rezeptor 1 in Rattenhirnmembranen hemmt . Es ist ein spezifischer Antagonist des Neurokinin-Rezeptors 1 und wird in der Forschung zu Schmerzen und neurogener Entzündung eingesetzt .
Analyse Chemischer Reaktionen
RP 67580 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung der Bindungseigenschaften und Hemmmechanismen des Neurokinin-Rezeptors 1.
Biologie: Einsatz in der Forschung, um die Rolle von Substanz P und Neurokinin-Rezeptor 1 in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Schmerzen und neurogener Entzündungen.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf den Neurokinin-Rezeptor 1 abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch kompetitive Hemmung der Bindung von Substanz P an den Neurokinin-Rezeptor 1. Diese Hemmung verhindert die Aktivierung des Neurokinin-Rezeptors 1, der an der Übertragung von Schmerzsignalen und der Regulation von Entzündungsreaktionen beteiligt ist. Die molekularen Zielstrukturen von this compound umfassen den Neurokinin-Rezeptor 1, und die beteiligten Signalwege hängen mit der Schmerz- und Entzündungssignalgebung zusammen .
Wissenschaftliche Forschungsanwendungen
RP 67580 has several scientific research applications, including:
Chemistry: Used as a tool to study the binding properties and inhibition mechanisms of neurokinin receptor 1.
Biology: Employed in research to understand the role of substance P and neurokinin receptor 1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating pain and neurogenic inflammation.
Industry: Utilized in the development of new drugs targeting neurokinin receptor 1 .
Wirkmechanismus
RP 67580 exerts its effects by competitively inhibiting the binding of substance P to neurokinin receptor 1. This inhibition prevents the activation of neurokinin receptor 1, which is involved in the transmission of pain signals and the regulation of inflammatory responses. The molecular targets of this compound include neurokinin receptor 1, and the pathways involved are related to pain and inflammation signaling .
Vergleich Mit ähnlichen Verbindungen
RP 67580 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
GR205171: Ein weiterer Neurokinin-Rezeptor-1-Antagonist mit ähnlichen Bindungseigenschaften.
SR140333: Ein selektiver Antagonist des Neurokinin-Rezeptors 1.
NKP-608: Ein potenter und selektiver Antagonist des Neurokinin-Rezeptors 1 mit anxiolytischen Wirkungen bei Nagetieren. This compound ist in seiner spezifischen Bindungsaffinität und Selektivität für den Neurokinin-Rezeptor 1 einzigartig, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Vorbereitungsmethoden
Die Synthese von RP 67580 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht leicht zugänglich. Industrielle Produktionsverfahren für this compound werden ebenfalls nicht veröffentlicht, da sie typischerweise durch Patente und Geschäftsgeheimnisse geschützt sind .
Biologische Aktivität
RP 67580 is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, which has been extensively studied for its biological activity, particularly in relation to substance P (SP) and other tachykinins. This compound has shown significant potential in various physiological and pathological contexts, including pain modulation, cardiovascular responses, and cancer metastasis.
This compound selectively antagonizes NK1 receptors, which are primarily activated by substance P. It inhibits the binding of SP to these receptors, thereby blocking the associated signaling pathways. This action is crucial in modulating various biological responses, including pain perception and inflammatory processes.
Potency and Selectivity
Research indicates that this compound exhibits high potency in inhibiting NK1 receptor activity. In studies involving rat brain synaptosomes, this compound demonstrated a Ki value of 2.9 nM, making it more potent than other tested NK1 antagonists like (+/-)-CP-96,345 (Ki: 31 nM) . The compound's selectivity for NK1 receptors has been confirmed through various experimental setups, including its effects on phospholipase C activation and cytosolic calcium concentration in cultured cortical astrocytes .
Cardiovascular Effects
In vivo studies have shown that this compound effectively inhibits cardiovascular responses induced by SP and neurokinin A (NKA). For instance, administration of this compound prior to SP injection significantly reduced blood pressure and heart rate responses in conscious rats . This suggests that this compound may have therapeutic potential in conditions characterized by excessive tachykinin activity.
Case Study: Cancer Metastasis
Recent studies have explored the role of this compound in cancer biology. In murine models of breast cancer, this compound was administered to evaluate its effects on tumor growth and metastasis. The findings indicated that while this compound did not alter primary tumor growth significantly, it markedly decreased liver metastasis in animals injected with specific metastatic cell lines . However, at higher doses, the compound exhibited unexpected effects, enhancing tumor growth due to potential resistance mechanisms within the tumor microenvironment .
Table: Summary of Key Findings on this compound
Eigenschaften
IUPAC Name |
(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOQFANCXZMAU-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929179 | |
Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135911-02-3 | |
Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP-67580 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RP-67580 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RP 67580 interact with the NK1R?
A1: this compound binds to the NK1R in a competitive manner, preventing the endogenous ligand, substance P (SP), from binding and activating the receptor [, , ]. This interaction inhibits the downstream signaling pathways typically activated by SP.
Q2: What are the downstream effects of NK1R antagonism by this compound?
A2: this compound effectively inhibits SP-induced biological responses, including:
- Reduction of plasma extravasation: this compound significantly reduces plasma extravasation induced by various stimuli, including SP, septide, capsaicin, xylene, and electrical nerve stimulation [, , , , , ]. This suggests its potential in treating inflammatory conditions.
- Antinociceptive effects: this compound demonstrates antinociceptive activity in several pain models, such as formalin-induced pain and phenylbenzoquinone-induced writhing [, , ]. This indicates its potential as an analgesic agent.
- Modulation of cardiovascular responses: this compound attenuates the cardiovascular responses to stress, such as increases in blood pressure and heart rate, suggesting a role of NK1R in stress responses [, ].
- Inhibition of neurogenic inflammation: this compound effectively blocks neurogenic inflammation induced by chemical irritants and electrical nerve stimulation, highlighting its potential for treating inflammatory conditions [, ].
Q3: Does this compound affect the release of other neurotransmitters?
A3: Yes, research indicates that this compound can influence the release of other neurochemicals. For instance, when dialyzed in the ventral respiratory column of goats, this compound increased SP, serotonin, and glycine concentrations, while decreasing thyrotropin-releasing hormone levels []. This highlights the interconnected nature of neuromodulatory systems.
Q4: Are there differences in the sensitivity of NK1 receptors to this compound across species?
A4: Yes, studies show significant species differences in the affinity of this compound for NK1 receptors. For instance, this compound displays a 25-fold lower affinity for human NK1 receptors compared to rat NK1 receptors []. This highlights the importance of considering species-specific variations in drug development and pharmacological research.
Q5: Which structural features of this compound are essential for its NK1R antagonist activity?
A5: Research suggests that specific structural elements of this compound are crucial for its interaction with the NK1R. These include:
- Stereochemistry: The (3aR,7aR) configuration of this compound is crucial for its activity, as its enantiomer (RP 68651) lacks significant antagonist activity [, ].
Q6: Can modifications to the structure of this compound alter its activity or selectivity?
A6: Yes, even subtle alterations to the structure of this compound can significantly impact its pharmacological profile []. For example:
Q7: Have researchers identified any this compound analogs with improved pharmacological properties?
A7: Yes, ongoing research focuses on developing analogs of this compound with enhanced pharmacological profiles. For instance, RPR100893, a perhydroisoindolol derivative structurally related to this compound, exhibits selectivity for the human NK1 receptor, in contrast to the rat receptor preference of this compound [, ]. This highlights the potential for optimizing the structure of this compound to develop more effective and selective NK1R antagonists.
Q8: What are the potential therapeutic applications of this compound?
A8: Given its pharmacological profile, this compound shows promise for treating various conditions, including:
Q9: What are the limitations of this compound as a therapeutic agent?
A9: Despite its promising pharmacological profile, this compound has some limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.